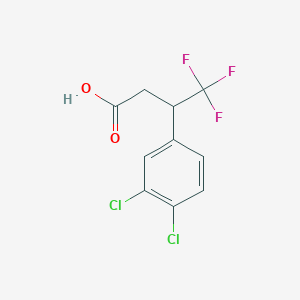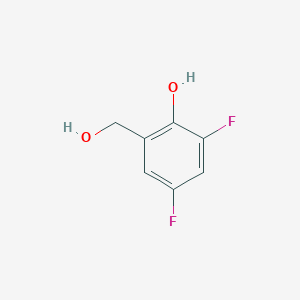
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is a cyclic terpene hydrocarbon with a unique chemical structureThe molecular formula of this compound is C11H18, and it has a molecular weight of 150.26 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the cyclization of prop-2-yn-1-ones using palladium-catalyzed [4+1] cyclization . This reaction is typically carried out under specific conditions, including the use of aryl amine and water as reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce different hydrocarbons.
Applications De Recherche Scientifique
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane has diverse applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in catalytic reactions, it may act as a ligand to facilitate the reaction process .
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-2-(2-methylpropyl)cyclohexane: This compound has a similar cyclic structure but different substituents.
4-(prop-2-yn-1-yl)cyclohexane-1,3-dione: Another compound with a similar backbone but different functional groups.
Uniqueness: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is unique due to its specific substituents and the resulting chemical properties
Propriétés
Formule moléculaire |
C11H18 |
|---|---|
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
1,1-dimethyl-4-prop-2-ynylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-5-10-6-8-11(2,3)9-7-10/h1,10H,5-9H2,2-3H3 |
Clé InChI |
PAXVRWHPZPDUGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)CC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

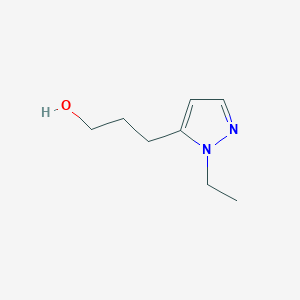
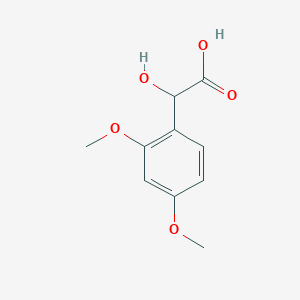
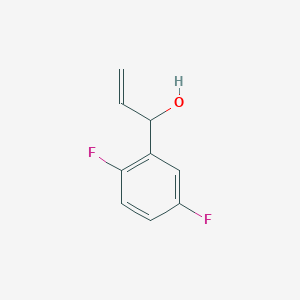
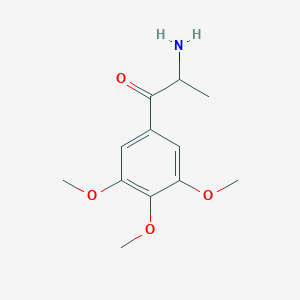

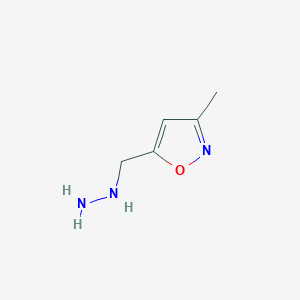
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
